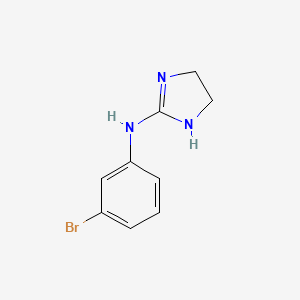
N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazoles with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the imidazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of inhibitors for various enzymes and receptors.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It is explored for applications in organic electronics and photonics.
Biological Research: The compound is studied for its biological activity, including its potential as an antimicrobial and anticancer agent. It is also used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity by blocking the active site or altering the conformation of the target protein. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl moiety but differs in the presence of a sulfonamide group instead of an imidazole ring.
4-((3-Bromophenyl)amino)-6,7-dimethoxy-N,N,N-trimethyl-quinazoline-2-aminium chloride: This compound contains a bromophenyl group attached to a quinazoline scaffold, differing from the imidazole structure.
3-Bromopyridine: An aryl bromide similar to N-(3-Bromophenyl)-4,5-dihydro-1H-imidazol-2-amine but with a pyridine ring instead of an imidazole ring.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and an imidazole ring. This structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10BrN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |
InChI Key |
IUKIYPQNGPKAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


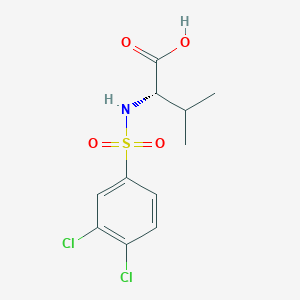
![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
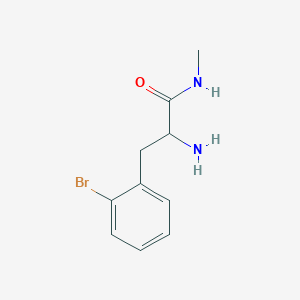
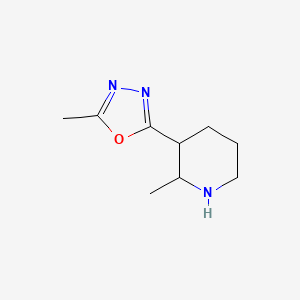
![2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13167384.png)
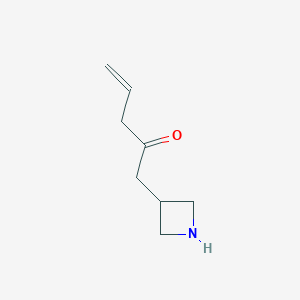
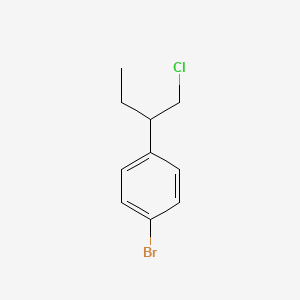
![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
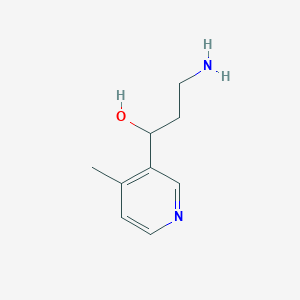
![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)
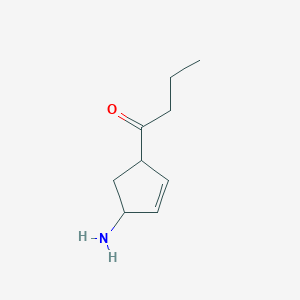

![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
